molecular formula C19H21NO3 B7558898 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid

Cat. No.: B7558898
M. Wt: 311.4 g/mol
InChI Key: MGKKCIYYJMVVMC-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyphenylmethyl group and a carboxylic acid group

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(22)16-7-5-11-20(14-16)13-15-6-4-10-18(12-15)23-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKKCIYYJMVVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxyphenylmethyl intermediate, which is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The phenoxyphenylmethyl group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

    1-[(3-Phenoxyphenyl)methyl]piperidine: Lacks the carboxylic acid group, making it less polar.

    1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.

Uniqueness: 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its reactivity and interaction with biological targets. This positioning can also affect the compound’s solubility and overall pharmacokinetic properties, making it distinct from its analogs.

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